3-环丙基-1,2,4-恶二唑-5-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

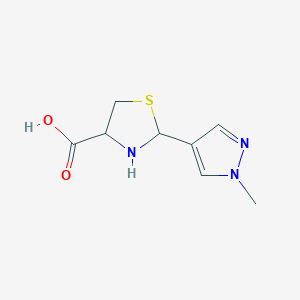

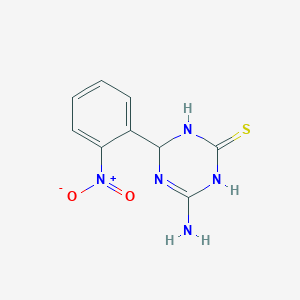

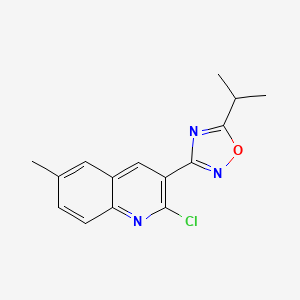

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate (ECCO) is an organic compound with a chemical structure consisting of a cyclopropyl ring attached to an oxadiazole ring and a carboxylate group. ECCO is a low molecular weight compound, which makes it an attractive candidate for a variety of scientific research applications. It has been studied for its potential as a therapeutic agent, as well as its potential to act as a catalyst in the synthesis of other compounds.

科学研究应用

杂环化合物的合成

研究表明,类似于 3-环丙基-1,2,4-恶二唑-5-甲酸乙酯的化合物可作为杂环化合物合成中的前体。例如,9-环丙基-4-氟-6-氧代-6,9-二氢[1,2,5]恶二唑并[3,4-h]喹啉-7-甲酸乙酯 N(3)-氧化物是通过前体的热解合成的,从而产生了通过 X 射线测量确认的新型杂环结构 (El-Abadelah 等,2006)。

药物化学中的构建模块

5-三氯甲基-1,2,4-恶二唑-3-甲酸乙酯已被强调为药物化学中的多功能构建模块。已经开发了一种制备该化合物衍生物的直接途径,证明了其作为能够整合到生物相关分子中的双功能构建模块的潜力 (Jakopin, 2018)。

抗菌性能

已经对一些利用相关结构的杂环化合物的抗菌性进行了评估,显示了这些化合物开发新型抗菌剂的潜力。此类研究强调了 1,2,4-恶二唑衍生物在解决微生物耐药性方面的生物学相关性 (Taha & El-Badry, 2010)。

先进的合成技术

N-酰基苯并三唑在合成 5-取代的 2-乙氧基-1,3,4-恶二唑作为朝向 3,5-二取代的 1,3,4-恶二唑-2(3H)-酮的构建模块中的应用的研究展示了以良好乃至优异的产率获得各种恶二唑衍生物的创新方法。这突出了这些化合物在合成复杂分子结构中的适应性 (Wet-osot 等,2017)。

未来方向

The future directions for research on Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate could include further exploration of its potential biological activities, as well as the development of new synthetic strategies for its production. The wide range of biological activities exhibited by 1,2,4-oxadiazoles suggests that they could be promising targets for drug discovery .

作用机制

Target of Action

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is a derivative of the 1,2,4-oxadiazole class of compounds . These compounds have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities

Mode of Action

The mode of action of 1,2,4-oxadiazole derivatives involves interaction with their targets leading to anti-infective activity . .

Pharmacokinetics

The pharmacokinetic properties of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound has a Log Po/w (iLOGP) of 2.39, indicating its lipophilicity . Its water solubility is classified as very soluble, which may impact its bioavailability .

Result of Action

Given its classification as an anti-infective agent, it can be inferred that it may inhibit the growth or virulence of certain pathogens .

生化分析

Biochemical Properties

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . The compound’s interaction with these enzymes can lead to altered metabolic pathways and affect the pharmacokinetics of co-administered drugs. Additionally, Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate has been found to bind to specific protein targets, influencing their activity and stability .

Cellular Effects

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate exerts various effects on different cell types and cellular processes. It has been observed to modulate cell signaling pathways, including those involved in inflammation and apoptosis . The compound can influence gene expression by acting on transcription factors and other regulatory proteins. Furthermore, Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This interaction can lead to changes in enzyme conformation and activity. Additionally, Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate can modulate gene expression by interacting with transcription factors and other DNA-binding proteins . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate remains stable under certain conditions but may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties . At higher doses, Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in clinical settings.

Metabolic Pathways

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in its metabolism . The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic pathways can lead to the formation of active or inactive metabolites, which can further influence the compound’s pharmacological effects and toxicity .

Transport and Distribution

The transport and distribution of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate can localize to specific cellular compartments, such as the cytoplasm or nucleus . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate exhibits specific subcellular localization patterns that can affect its activity and function . The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications . For example, Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate may accumulate in the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of the compound is crucial for understanding its precise mechanisms of action and potential therapeutic applications.

属性

IUPAC Name |

ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-12-8(11)7-9-6(10-13-7)5-3-4-5/h5H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRBTIANPAMXMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018125-29-5 |

Source

|

| Record name | ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)